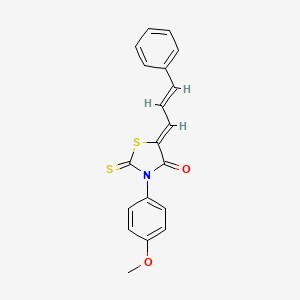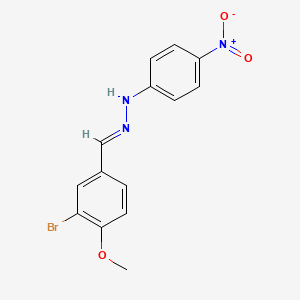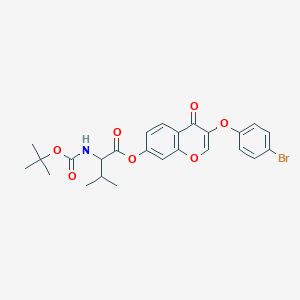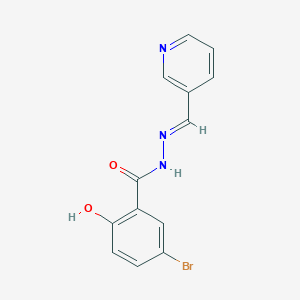
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Übersicht
Beschreibung
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide, also known as BH-PYH, is a chemical compound that has gained attention in the scientific community for its potential applications in various research fields.
Wirkmechanismus
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide exerts its effects through various mechanisms, including the inhibition of protein tyrosine phosphatases, the activation of AMP-activated protein kinase, and the inhibition of histone deacetylases. These mechanisms ultimately lead to the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and antimicrobial activity.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and antimicrobial activity. These effects make 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide a promising compound for various research fields.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has several advantages for lab experiments, including its simple synthesis method, low cost, and potential applications in various research fields. However, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide also has limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in various research fields. Additionally, further studies are needed to elucidate the mechanisms of action of 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide and its potential side effects.
In conclusion, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide is a promising compound that has gained attention in the scientific community for its potential applications in various research fields. Its simple synthesis method, potential applications, and various biochemical and physiological effects make it a promising compound for future research.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-3-4-12(18)11(6-10)13(19)17-16-8-9-2-1-5-15-7-9/h1-8,18H,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWMMVOHMNBGQ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-2-hydroxy-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



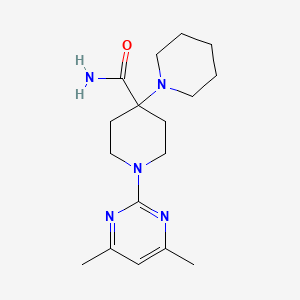
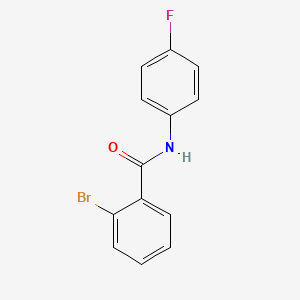

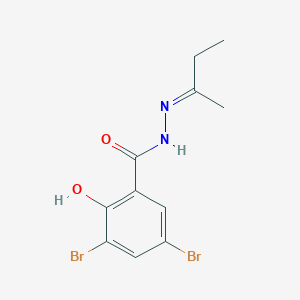
![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![7-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3836530.png)
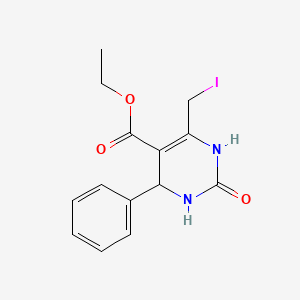

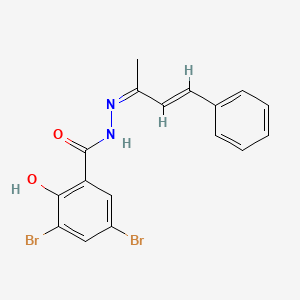
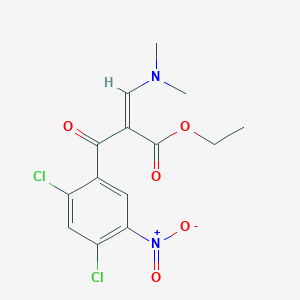
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836563.png)
